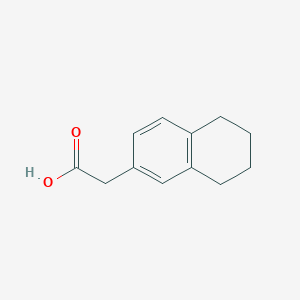

5,6,7,8-Tetrahydro-2-naphthaleneacetic acid

Description

The exact mass of the compound 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21507. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2,(H,13,14)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYBIMJZZHULRK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13052-99-8 |

Source

|

| Record name | 2-Naphthaleneacetic acid, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Physicochemical properties of 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid

An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid

Abstract

This compound is a tetralin-based organic compound of interest in medicinal chemistry and drug development. Its partially saturated bicyclic structure provides a unique scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and graphical representations of key experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13052-99-8 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 109-114 °C | [1] |

| Boiling Point | 351.7 ± 11.0 °C (Predicted) | [1] |

| pKa | 4.40 ± 0.10 (Predicted) | [1] |

| LogP (Predicted) | 3.4 | [3] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and Ethanol. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

A common laboratory-scale synthesis involves a multi-step process starting from tetralin.[5]

Protocol: Multi-step Synthesis

-

Friedel-Crafts Acylation of Tetralin:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent like dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in the same solvent dropwise over 30-60 minutes.

-

Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work up the reaction by pouring it onto crushed ice with concentrated HCl. Extract the product with the organic solvent, wash, dry, and purify to obtain 2-acetyl-5,6,7,8-tetrahydronaphthalene.[5]

-

-

Willgerodt-Kindler Reaction:

-

Heat a mixture of 2-acetyl-5,6,7,8-tetrahydronaphthalene, sulfur, and a high-boiling amine (e.g., morpholine).

-

The acetyl group is converted to a thioamide.

-

-

Hydrolysis:

-

Hydrolyze the resulting thioamide with a strong acid or base to yield this compound.

-

Purify the final product by recrystallization.

-

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination

-

Finely powder a small sample of the crystalline solid.

-

Pack the sample into a capillary tube to a height of about 3 mm.[6]

-

Place the capillary tube in a melting point apparatus.[6]

-

Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[6]

Determination of pKa

The acid dissociation constant (pKa) is determined by potentiometric titration.[7]

Protocol: Potentiometric Titration

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[7]

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[7]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Protocol: Shake-Flask Method

-

Prepare a stock solution of this compound in n-octanol.

-

Mix a known volume of this solution with a known volume of water (or a suitable buffer) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

Caption: A representative multi-step synthesis workflow.

Caption: Experimental workflow for pKa determination.

Caption: Experimental workflow for LogP determination.

References

- 1. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-YLACETIC ACID CAS#: 13052-99-8 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H13O2- | CID 7128549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthaleneacetic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 5,6,7,8-tetrahydro-2-naphthaleneacetic acid, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a focus on their therapeutic potential as anticancer, anti-inflammatory, and neurological agents.

Core Structure and Therapeutic Potential

This compound and its parent naphthoic acid serve as foundational structures for the development of a diverse range of biologically active molecules. The tetralin core, a hybrid of an alicyclic and an aromatic ring, provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. Derivatives have shown promise in several therapeutic areas, including oncology, inflammation, and neuroscience.

Anticancer Activity

Derivatives of the 5,6,7,8-tetrahydronaphthalene scaffold have been investigated for their cytotoxic effects against various cancer cell lines. Notably, novel thiazoline-tetralin hybrids have demonstrated significant antiproliferative activity.

Data Presentation: Anticancer Activity

| Compound ID | Modification | Cell Line | IC50 (µM) |

| 4a | N'-(3-cyclohexyl-4-phenylthiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 | >100 |

| A549 | >100 | ||

| NIH/3T3 | >100 | ||

| 4b | N'-(3-cyclohexyl-4-(4-methylphenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 | 85.3±2.1 |

| A549 | 92.1±1.8 | ||

| NIH/3T3 | >100 | ||

| 4c | N'-(3-cyclohexyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 | 78.4±1.5 |

| A549 | 88.2±2.5 | ||

| NIH/3T3 | >100 | ||

| 4d | N'-(4-(4-chlorophenyl)-3-cyclohexylthiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 | 65.7±1.2 |

| A549 | 75.4±1.9 | ||

| NIH/3T3 | 95.3±2.3 | ||

| 4e | N'-(4-(4-bromophenyl)-3-cyclohexylthiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 | 58.9±1.7 |

| A549 | 69.8±1.4 | ||

| NIH/3T3 | 88.1±2.0 |

Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

-

Cell Culture: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Derivatives of 5,6,7,8-tetrahydro-2-naphthoic acid have been explored for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Data Presentation: Anti-inflammatory Activity

Quantitative data for the inhibition of nitric oxide production by this compound analogs is an active area of research. The following table presents data for other compounds as a reference for the potential activity of this class.

| Compound | Cell Line | LPS Concentration | IC50 for NO Inhibition (µM) |

| Compound 7 (from P. multiflorum) | RAW 264.7 | 1 µg/mL | 12.0 ± 0.8[1] |

| Compound 8 (from P. multiflorum) | RAW 264.7 | 1 µg/mL | 17.8 ± 0.6[1] |

| Compound 9 (from P. multiflorum) | RAW 264.7 | 1 µg/mL | 7.6 ± 0.3[1] |

Experimental Protocols: Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammatory response.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Inflammation

Naphthalene derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Caption: Hypothesized modulation of the NF-κB signaling pathway by tetralin derivatives.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Neurological Activity: Dopamine Receptor Modulation

Aminotetralin derivatives, structurally related to this compound, are well-known for their interaction with dopamine receptors. These receptors are crucial targets for treating neurological and psychiatric disorders.

Data Presentation: Dopamine Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |

| R-(+)-7-OH-DPAT | Human Dopamine D3 | Radioligand Binding | 0.57[2] | |

| 5-OH-DPAT | Rat Dopamine D2 | [3H]Spiperone Displacement | 2.5[3] |

Experimental Protocols: Dopamine Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 receptors.[4]

-

Membrane Preparation:

-

Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate in a total volume of 250 µL.

-

Each well contains:

-

50 µL of membrane homogenate (50-100 µg of protein).

-

50 µL of [3H]Spiperone (a D2-selective radioligand) at a final concentration of 0.2 nM.

-

50 µL of various concentrations of the unlabeled test compound.

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

-

Non-specific binding is determined in the presence of 10 µM haloperidol.

-

-

Incubation: The plate is incubated at 25°C for 90 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: The filters are placed in scintillation vials with 4 mL of scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition curves using software such as GraphPad Prism. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways in Dopamine Receptor Modulation

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors that typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D2/D3 receptor signaling pathway modulated by tetralin-based analogs.

Synthesis Protocols

General Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic Acid

A common synthetic route to 5,6,7,8-tetrahydro-2-naphthoic acid involves the hydrolysis of its corresponding ethyl ester.

-

Reaction Setup: A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1 equivalent) is prepared in tetrahydrofuran (THF).

-

Hydrolysis: A 1 N aqueous sodium hydroxide (NaOH) solution is added to the reaction mixture.

-

Heating: The mixture is warmed to 60°C and stirred for 20 hours.

-

Work-up: The reaction mixture is diluted with diethyl ether and extracted twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then neutralized to a pH of 3-5 with 10% hydrochloric acid (HCl). The acidified aqueous layer is extracted with diethyl ether.

-

Isolation: The combined ether extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 5,6,7,8-tetrahydro-2-naphthoic acid. A typical yield for this procedure is approximately 95%.

Caption: Synthetic workflow for 5,6,7,8-tetrahydro-2-naphthoic acid.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. The versatility of this chemical structure allows for the synthesis of a wide range of analogs with diverse biological activities. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential in oncology, inflammation, and neuroscience. This guide provides a foundational resource for researchers to build upon in their drug discovery and development efforts.

References

- 1. japsonline.com [japsonline.com]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist (11)C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Biological activities of 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid derivatives

An In-depth Technical Guide on the Biological Activities of 5,6,7,8-Tetrahydro-2-naphthaleneacetic Acid Derivatives

The 5,6,7,8-tetrahydronaphthalene scaffold, a partially saturated bicyclic system, is a cornerstone in medicinal chemistry, offering a versatile template for the design of a wide array of biologically active molecules.[1][2] While this compound itself is primarily a synthetic intermediate, its structural motif is central to the development of potent modulators of critical biological pathways, with applications ranging from oncology to inflammatory diseases.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on this privileged scaffold, intended for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold

The foundational compound, 5,6,7,8-tetrahydro-2-naphthoic acid, is commonly synthesized from its corresponding ethyl ester, ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate, via hydrolysis.[4][6] A typical laboratory-scale synthesis involves the hydrogenation of naphthalene to yield 1,2,3,4-tetrahydronaphthalene (tetralin), followed by Friedel-Crafts acylation and subsequent oxidation to the carboxylic acid.[7]

A detailed protocol for the hydrolysis of the ethyl ester is as follows: A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate in tetrahydrofuran (THF) is treated with an aqueous sodium hydroxide (NaOH) solution.[4][8] The mixture is heated, and after completion, the product is isolated by a series of extraction and acidification steps, typically yielding the desired carboxylic acid in high purity.[4][8]

Key Biological Activities and Therapeutic Targets

Derivatives of the 5,6,7,8-tetrahydronaphthalene core have been shown to exhibit a remarkable range of biological activities, targeting key proteins and pathways implicated in various diseases.

Anticancer Activity

Microtubule Targeting Agents: A significant class of derivatives, particularly those based on the 5,6,7,8-tetrahydro-benzo[b]thieno[2,3-d]pyrimidine scaffold, have demonstrated potent microtubule depolymerizing activity.[1][3] By disrupting microtubule dynamics, these compounds interfere with mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Retinoid X Receptor (RXR) Agonism: Analogs of the 5,6,7,8-tetrahydronaphthalene scaffold are potent and selective agonists of the Retinoid X Receptor (RXR).[3] RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell differentiation, proliferation, and apoptosis.[3][9] Bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma, is a well-known example of an RXR agonist derived from this scaffold.[3]

Anti-inflammatory Properties

Cyclooxygenase (COX) Inhibition: Structurally related regioisomeric 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1] Selective COX-2 inhibition is a key mechanism for anti-inflammatory drugs, offering efficacy with a reduced risk of gastrointestinal side effects.[1]

P2Y₁₄ Receptor Antagonism: Derivatives of 4-phenyl-2-naphthoic acid, which share a similar structural backbone, are potent and selective antagonists of the P2Y₁₄ receptor.[1] This receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents for a variety of inflammatory conditions.[1]

Modulation of Dopamine Receptors

Iodinated 2-aminotetralin derivatives have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors, suggesting potential applications in neurological and psychiatric disorders.[4]

Quantitative Biological Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives and related compounds.

| Compound Class/Derivative | Target/Mechanism | Cell Line | IC50 (nM) | Reference |

| Microtubule Targeting Agents | ||||

| Compound 4 (benzo[b]thieno[2,3-d]pyrimidine derivative) | Microtubule Depolymerization | MDA-MB-435 | 9.0 | [1] |

| Compound 5 (benzo[b]thieno[2,3-d]pyrimidine derivative) | Microtubule Depolymerization | MDA-MB-435 | < 40 | [1] |

| Compound 7 (benzo[b]thieno[2,3-d]pyrimidine derivative) | Microtubule Depolymerization | MDA-MB-435 | < 40 | [1] |

| COX-2 Inhibitors | ||||

| Regioisomeric 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives | COX-2 Inhibition | - | Varies | [1] |

| P2Y₁₄ Receptor Antagonists | ||||

| PPTN (4-phenyl-2-naphthoic acid derivative) | P2Y₁₄ Receptor | - | Kᵢ: 0.43 nM, IC₅₀: 6-8 nM | [1] |

| Dopamine Receptor Ligands | ||||

| Iodinated 2-aminotetralin derivatives | Dopamine D2/D3 Receptors | - | Kᵢ values vary | [4] |

| RXR Agonists | ||||

| Bexarotene | RXR Agonism | Human cells | EC₅₀ varies by study | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are summaries of key experimental protocols.

Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic Acid[4][8]

-

Reaction Setup: A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is prepared in tetrahydrofuran (THF).

-

Hydrolysis: A 1 N aqueous sodium hydroxide (NaOH) solution is added to the reaction mixture.

-

Heating: The mixture is warmed to 60°C and stirred for an extended period.

-

Work-up: The reaction mixture is diluted with diethyl ether and extracted with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then acidified with hydrochloric acid (HCl).

-

Isolation: The product is extracted with diethyl ether, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

Cell Proliferation Assay (MTT Assay)[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds.

-

MTT Addition: MTT reagent is added to each well and incubated.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability.

In Vitro COX Inhibition Assay[1]

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Inhibition Assay: The enzymes are incubated with the test compounds at various concentrations.

-

Substrate Addition: Arachidonic acid is added to initiate the reaction.

-

Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Radioligand Binding Assay (for P2Y₁₄ Receptor)[1]

-

Membrane Preparation: Membranes from cells expressing the P2Y₁₄ receptor are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand and various concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement: The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curves.

Signaling Pathways and Workflows

Visualizing the complex biological interactions and experimental procedures is essential for a clear understanding.

Caption: General workflow for the synthesis of the core scaffold.

Caption: Workflow for anticancer evaluation of derivatives.[4]

Caption: Dopamine D2/D3 receptor signaling pathway.[4]

Caption: Anti-inflammatory signaling pathways modulated by derivatives.[4]

Conclusion

The this compound scaffold and its derivatives represent a highly valuable class of compounds in drug discovery. The versatility of this chemical core allows for the development of molecules with diverse biological activities, targeting a range of diseases from cancer to inflammation. The examples and data presented in this guide underscore the significant therapeutic potential of this scaffold and provide a solid foundation for the future design and synthesis of novel therapeutic agents. Further exploration of structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 5,6,7,8-Tetrahydro-2-naphthaleneacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid is a foundational scaffold in medicinal chemistry, serving as a key synthetic intermediate for a diverse array of biologically active compounds. While the core molecule itself is not characterized by a specific pharmacological mechanism of action, its rigid, partially saturated bicyclic structure provides a unique template for the design of potent and selective modulators of critical biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action of its derivatives, focusing on three well-established areas: Retinoid X Receptor (RXR) agonism, microtubule destabilization, and P2Y14 receptor antagonism. Detailed signaling pathways, quantitative biological data, and comprehensive experimental protocols are presented to facilitate further research and drug development endeavors based on this versatile scaffold.

Retinoid X Receptor (RXR) Agonism

Derivatives of the 5,6,7,8-tetrahydronaphthalene scaffold are prominent as potent and selective agonists of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1][2][3] This modulation of gene expression influences a wide range of physiological processes, including cell proliferation, differentiation, apoptosis, and metabolic homeostasis.[1][3] A notable example of a drug based on this scaffold is Bexarotene, which is approved for the treatment of cutaneous T-cell lymphoma.[4]

Signaling Pathway

RXR agonists initiate their effects by binding to the ligand-binding domain of RXR.[3] This binding induces a conformational change in the receptor, facilitating its heterodimerization with a partner nuclear receptor.[1][3] The activated heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[1] The specific genes regulated depend on the heterodimeric partner, leading to a diverse range of cellular responses.

References

- 1. What are RXRG agonists and how do they work? [synapse.patsnap.com]

- 2. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

The Biochemical and Synthetic Landscape of 5,6,7,8-Tetrahydronaphthalene Derivatives: A Technical Guide

An In-depth Examination of 5,6,7,8-Tetrahydro-2-naphthoic Acid in Biochemical Pathways and its Role as a Versatile Synthetic Intermediate

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2-naphthoic acid, a key molecule in both microbial metabolism and pharmaceutical sciences. While the user's query specified 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid, the preponderance of scientific literature points to the pivotal role of the structurally related 5,6,7,8-Tetrahydro-2-naphthoic acid. This document will focus on the latter, as it is extensively documented as a crucial intermediate in the anaerobic biodegradation of naphthalene and a versatile scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its biochemical significance, synthetic applications, and relevant experimental protocols.

Core Biochemical Role: Anaerobic Naphthalene Degradation

5,6,7,8-Tetrahydro-2-naphthoic acid is a critical intermediate in the anaerobic biodegradation of naphthalene, a polycyclic aromatic hydrocarbon (PAH).[1] In anoxic environments, certain bacteria utilize a unique metabolic pathway to break down naphthalene.[2] This process begins with the carboxylation of naphthalene to 2-naphthoic acid, which is then activated to its coenzyme A (CoA) ester.[2][3] A series of reduction steps follows, leading to the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA.[2][4] This saturated intermediate undergoes further metabolism through β-oxidation-like reactions, ultimately resulting in ring cleavage.[2][3] The detection of 5,6,7,8-tetrahydro-2-naphthoic acid in environmental samples or microbial cultures is a key indicator of anaerobic PAH degradation.[1]

Synthetic Utility and Pharmaceutical Applications

The rigid, partially saturated bicyclic structure of 5,6,7,8-tetrahydro-2-naphthoic acid makes it a valuable scaffold in medicinal chemistry.[5][6] The carboxylic acid moiety serves as a reactive handle for various chemical transformations, such as the formation of amides and esters, which are common in many pharmaceutical agents.[5]

Synthesis of Palonosetron

5,6,7,8-Tetrahydro-2-naphthoic acid and its regioisomer are key intermediates in the synthesis of Palonosetron, a second-generation 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[7]

Scaffold for Bioactive Molecules

The tetralin core of 5,6,7,8-tetrahydro-2-naphthoic acid is a versatile pharmacophore.[8] Modifications to this structure have led to the discovery of potent modulators of various biological targets, including:

-

Retinoid X Receptor (RXR) Agonists: Analogs derived from the 5,6,7,8-tetrahydronaphthalene scaffold are potent and selective agonists of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that regulate gene transcription involved in various physiological processes. Bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma, is a well-known analog.

-

Microtubule Targeting Agents: Derivatives of the 5,6,7,8-tetrahydro-benzo[9][2]thieno[2,3-d]pyrimidine scaffold, which incorporates the tetralin moiety, have shown significant promise as microtubule targeting agents for cancer therapy.[6] These compounds interfere with the dynamics of microtubule assembly and disassembly, leading to cancer cell death.[6]

-

P2Y14 Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid, which are structurally analogous, have been identified as potent and selective antagonists of the P2Y14 receptor, which is implicated in inflammatory processes.[6]

-

Cyclooxygenase-2 (COX-2) Inhibitors: Regioisomeric 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, structurally related to the tetralin scaffold, have been designed as selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of 5,6,7,8-tetrahydro-2-naphthoic acid and its derivatives.

| Starting Material | Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference |

| 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | Dicyclohexylcarbodiimide (DCC) / 4-DMAP | Methylene Chloride | 24 hours | N/A | [7] |

| (S)-Tetrahydro-naphthoic acid | Thionyl chloride | Toluene | 1-3 hours | 86-93% | [7] |

| Compound | Target/Mechanism | Cell Line | IC50 (nM) | Comparison to Lead/Standard | Reference |

| Compound 4 | Microtubule Depolymerization | MDA-MB-435 | 9.0 | 1.6-fold more potent than lead compound 1 | [6] |

| Compound 5 | Microtubule Depolymerization | MDA-MB-435 | < 40 | Potent activity | [6] |

| Compound 7 | Microtubule Depolymerization | MDA-MB-435 | < 40 | Potent activity | [6] |

| Compound | Target | Assay | EC50 / IC50 | Cell Line | Reference |

| Bexarotene | RXR Agonist | RXR-RXR Mammalian-2-Hybrid (M2H) | Varies by study | Human cells | |

| Bexarotene Analog | RXR Agonist | RXRE-controlled transcriptional system | Varies | KMT2A-MLLT3 leukemia cells |

Experimental Protocols

Detailed methodologies for key experiments involving 5,6,7,8-tetrahydro-2-naphthoic acid and its derivatives are provided below.

Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic Acid

A common laboratory-scale synthesis involves a multi-step route starting from naphthalene.[9]

Protocol 1: Friedel-Crafts Acylation of Tetralin [9]

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet. Maintain an inert atmosphere (N₂ or Ar).

-

Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane).

-

Addition: Cool the suspension in an ice bath (0°C). Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in the same anhydrous solvent dropwise over 30-60 minutes.

-

Reaction: Stir the mixture at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer and extract the aqueous layer twice more with the solvent.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: Haloform Oxidation of 2-Acetyltetralin [9]

-

Setup: In a round-bottom flask with a magnetic stirrer, dissolve 2-acetyltetralin (1.0 eq.) in a suitable solvent like dioxane or THF.

-

Reagent Addition: Add a solution of sodium hypochlorite (NaOCl, ~3-4 eq.) and an aqueous solution of sodium hydroxide (NaOH, ~3-4 eq.).

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction can be gently warmed (40-50°C) to increase the rate. Monitor by TLC.

-

Workup: Acidify the aqueous solution to a pH of 1-2 with concentrated HCl to precipitate the carboxylic acid.

-

Extraction: Extract the acidified mixture thoroughly with diethyl ether or ethyl acetate.

-

Washing & Drying: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude 5,6,7,8-Tetrahydro-2-naphthoic acid from a suitable solvent (e.g., ethanol/water).

Evaluation of Anticancer Activity (SRB Assay)

Evaluation of Anti-inflammatory Activity (Nitric Oxide Production)

Protocol: Griess Assay for Nitrite Determination [10]

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide (NO) production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay: Mix the collected supernatant with Griess Reagent.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration, an indicator of NO production, from a standard curve.

Conclusion

5,6,7,8-Tetrahydro-2-naphthoic acid stands out as a molecule of significant interest in both environmental microbiology and medicinal chemistry. Its role as a key metabolite in the anaerobic degradation of naphthalene provides crucial insights into the bioremediation of polycyclic aromatic hydrocarbons. Furthermore, its chemical structure has proven to be a highly versatile scaffold for the development of a wide range of therapeutic agents, from anticancer drugs to anti-inflammatory compounds. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the potential of this and related chemical entities. Further investigation into the structure-activity relationships of its derivatives will undoubtedly continue to fuel the discovery of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic profile of 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid

An In-depth Technical Guide to the Spectroscopic Profile of 5,6,7,8-Tetrahydro-2-naphthaleneacetic acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's spectroscopic profile is fundamental for identification, purity assessment, and structural elucidation. This guide provides a detailed, albeit predicted, spectroscopic profile of this compound (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ).

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | broad singlet | 1H | -COOH |

| ~7.05 | doublet | 1H | Aromatic H (H-4) |

| ~6.95 | singlet | 1H | Aromatic H (H-1) |

| ~6.90 | doublet | 1H | Aromatic H (H-3) |

| ~3.60 | singlet | 2H | -CH₂-COOH |

| ~2.75 | triplet | 4H | Benzylic -CH₂- (H-5, H-8) |

| ~1.78 | multiplet | 4H | Aliphatic -CH₂- (H-6, H-7) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | C =O (Carboxylic Acid) |

| ~137.0 | Aromatic C (quaternary, C-4a) |

| ~134.5 | Aromatic C (quaternary, C-8a) |

| ~131.0 | Aromatic C (quaternary, C-2) |

| ~129.5 | Aromatic C H (C-4) |

| ~127.0 | Aromatic C H (C-1) |

| ~126.5 | Aromatic C H (C-3) |

| ~40.5 | -C H₂-COOH |

| ~29.0 | Aliphatic C H₂ (C-5 or C-8) |

| ~28.8 | Aliphatic C H₂ (C-8 or C-5) |

| ~23.0 | Aliphatic C H₂ (C-6 or C-7) |

| ~22.8 | Aliphatic C H₂ (C-7 or C-6) |

Table 3: Predicted IR Spectroscopic Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3050 - 3000 | C-H stretch (sp²) | Aromatic |

| 2950 - 2850 | C-H stretch (sp³) | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend | Aliphatic |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Exact Mass | 190.09938 Da |

| Predicted Key Fragments (m/z) | 145 ([M-COOH]⁺), 131 ([M-CH₂COOH]⁺, base peak), 115, 91 |

Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol)

| λ_max (nm) | Chromophore |

| ~275 | π → π* transition of the substituted benzene ring |

| ~220 | π → π* transition of the substituted benzene ring |

Experimental Protocols

Detailed methodologies for acquiring the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are typical, with proton decoupling.

-

Data Analysis : Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition : Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Ionization : Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in negative mode would be suitable to detect the deprotonated molecule [M-H]⁻, while ESI in positive mode could show the protonated molecule [M+H]⁺. Electron Ionization (EI) would be used for GC-MS analysis and would provide more extensive fragmentation.

-

Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 50-500. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU.

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer.[2] Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution. Place them in the reference and sample holders, respectively.

-

Scanning : Scan the sample over a wavelength range of approximately 200-400 nm to identify the wavelength(s) of maximum absorbance (λ_max).

Visualizations: Workflows and Logical Relationships

Synthetic and Analytical Workflows

The following diagrams illustrate common workflows relevant to the study of this compound.

References

5,6,7,8-Tetrahydro-2-naphthaleneacetic Acid: A Technical Guide for Synthetic Intermediates in Drug Development

Introduction

5,6,7,8-Tetrahydro-2-naphthaleneacetic acid and its structural analogs are pivotal synthetic intermediates in medicinal chemistry. The tetralin scaffold, which combines a saturated alicyclic ring with an aromatic system, provides a unique and rigid framework for developing compounds with specific pharmacological activities.[1] This guide focuses on the synthesis and application of the closely related and more extensively documented 5,6,7,8-tetrahydro-2-naphthoic acid (also known as tetralin-2-carboxylic acid), a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Its derivatives have been explored for a range of therapeutic uses, including as anticancer and anti-inflammatory agents.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, quantitative data, and visualizations of relevant synthetic and biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-tetrahydro-2-naphthoic acid is presented in Table 1. This data is crucial for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1131-63-1 | [5] |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.21 g/mol | [5] |

| Appearance | White precipitate/solid | [6] |

| ¹H NMR (CDCl₃) δ | 7.81-7.78 (m, 2H), 7.16-7.13 (d, J=7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H) | [5] |

| ESI-MS (M+H⁺) | 177 | [5] |

Synthesis of the Core Intermediate

The synthesis of 5,6,7,8-tetrahydro-2-naphthoic acid can be achieved through several reliable routes. The most common methods involve the selective reduction of a naphthalene ring system or a multi-step process starting from tetralin.

Route 1: Catalytic Hydrogenation of 2-Naphthoic Acid

A prevalent method for synthesizing the target compound is the selective catalytic hydrogenation of one of the aromatic rings in 2-naphthoic acid.[6] This reduction of the less reactive ring is effectively achieved using catalysts like Palladium on carbon (Pd/C) under hydrogen pressure.[6]

Quantitative Data for Hydrogenation

| Parameter | Value |

|---|---|

| Substrate | 2-Naphthoic acid |

| Catalyst | 10% Palladium on carbon (Pd/C) |

| Solvent | Absolute Ethanol |

| H₂ Pressure | 500-1000 psi |

| Temperature | 100-150 °C |

| Reaction Time | 12-24 hours |

Experimental Protocol: Catalytic Hydrogenation using Pd/C [6]

-

Reaction Setup : In a high-pressure reaction vessel, combine 2-naphthoic acid and 10% Pd/C in absolute ethanol.

-

Inerting Atmosphere : Seal the vessel and purge with nitrogen gas for 5-10 minutes to remove air.

-

Hydrogenation : Evacuate the vessel and backfill with hydrogen gas, repeating this process three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi).

-

Reaction : Begin vigorous stirring and heat the mixture to the specified temperature (e.g., 100-150 °C). Maintain these conditions for the duration of the reaction.

-

Work-up : After cooling, vent the hydrogen gas and purge with nitrogen. Filter the mixture through Celite to remove the Pd/C catalyst and wash the filter cake with ethanol.

-

Purification : Combine the filtrate and washes and remove the solvent via rotary evaporation. Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution. The product will transfer to the aqueous layer.

-

Isolation : Separate the aqueous layer, cool it in an ice bath, and acidify to a pH of 2-3 with 2M HCl to precipitate the product.

-

Final Steps : Collect the white precipitate of 5,6,7,8-tetrahydro-2-naphthoic acid by filtration, wash with cold water, and dry under vacuum.

Route 2: Multi-Step Synthesis from Tetralin

A common and cost-effective laboratory-scale synthesis involves a three-stage process starting from 1,2,3,4-tetrahydronaphthalene (tetralin).[7]

Experimental Protocol: Friedel-Crafts Acylation of Tetralin [7]

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent like dichloromethane.

-

Addition : Cool the suspension to 0°C in an ice bath. Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in the same solvent dropwise over 30-60 minutes.

-

Reaction : Stir the mixture at 0°C for one hour after addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up : Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Separate the organic layer.

-

Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 2-acetyl-5,6,7,8-tetrahydronaphthalene. The subsequent oxidation to the carboxylic acid can be performed via the haloform reaction.[7]

Applications in Pharmaceutical Synthesis

The tetralin-2-carboxylic acid scaffold is a valuable building block for various pharmaceutical agents due to its rigid structure.[1]

Synthesis of Palonosetron

5,6,7,8-Tetrahydro-1-naphthoic acid and its regioisomer, 5,6,7,8-tetrahydro-2-naphthoic acid, are key intermediates in the synthesis of Palonosetron.[1] Palonosetron is a second-generation 5-HT₃ receptor antagonist used to prevent nausea and vomiting induced by chemotherapy.[1] The synthesis involves coupling the tetrahydronaphthoic acid with (S)-1-azabicyclo[2.2.2]octan-3-amine.

Quantitative Data for Palonosetron Intermediate Synthesis

| Starting Material | Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | Dicyclohexylcarbodiimide (DCC) / 4-DMAP | Methylene Chloride | 24 hours | Not explicitly stated | [1] |

| (S)-Tetrahydronaphthoic acid | Thionyl chloride | Toluene | 1-3 hours | 86-93% |[1] |

Experimental Protocol: Synthesis of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide [1]

-

Reaction Setup : Stir the free base of (S)-quinuclidin-3-amine in methylene chloride.

-

Reagent Addition : Add 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid to the mixture. Follow this with the addition of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Reaction : Stir the reaction mixture at approximately 25°C for 24 hours.

-

Work-up : Filter the reaction mixture and wash the collected solid with methylene chloride to isolate the product.

Derivatives as Microtubule Targeting Agents

Derivatives incorporating the tetralin moiety have demonstrated significant potential as microtubule targeting agents for cancer therapy. These compounds disrupt microtubule dynamics, a critical process for cell division, which leads to the death of cancer cells.

Antiproliferative Activity of Tetralin Derivatives

| Compound | Target/Mechanism | Cell Line | IC₅₀ (nM) | Comparison to Lead/Standard | Reference |

|---|---|---|---|---|---|

| Compound 4 | Microtubule Depolymerization | MDA-MB-435 | 9.0 | 1.6-fold more potent than lead compound | [8] |

| Compound 5 | Microtubule Depolymerization | MDA-MB-435 | < 40 | Potent activity | [8] |

| Compound 7 | Microtubule Depolymerization | MDA-MB-435 | < 40 | Potent activity |[8] |

Biological Activity and Experimental Evaluation

While extensive research on the specific molecular targets of 5,6,7,8-tetrahydro-2-naphthoic acid is limited, the tetralin scaffold is associated with anti-inflammatory and analgesic properties.[9]

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the activities of structurally related compounds, a potential mechanism of action for tetralin derivatives in inflammation could involve the inhibition of pro-inflammatory mediators.[9]

Workflow for Biological Activity Screening

The evaluation of novel derivatives often follows a standardized workflow to determine their biological efficacy, such as antiproliferative activity.

Experimental Protocol: Sulforhodamine B (SRB) Assay [8]

-

Cell Plating : Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Addition : Treat the cells with various concentrations of the test compounds (derivatives of 5,6,7,8-tetrahydro-2-naphthoic acid) and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation : Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining : Wash the plates with water and stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Solubilization : Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

IC₅₀ Calculation : Determine the concentration of the compound that causes a 50% inhibition of cell growth (IC₅₀).[8]

Conclusion

5,6,7,8-Tetrahydro-2-naphthoic acid and its related structures are demonstrably valuable intermediates in drug discovery and development. The synthetic versatility of the tetralin scaffold allows for the creation of diverse molecules with significant biological activities, from potent anticancer agents that target microtubule dynamics to antagonists of receptors implicated in inflammatory diseases.[1][8] The detailed synthetic routes and experimental protocols provided in this guide offer a foundation for researchers to utilize this scaffold in the design and synthesis of novel therapeutic agents. Further exploration of this chemical space is warranted to fully uncover its therapeutic potential.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 美国GlpBio - 5,6,7,8-tetrahydro-2-Naphthoic Acid | Cas# 1131-63-1 [glpbio.cn]

- 4. benchchem.com [benchchem.com]

- 5. 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Therapeutic Promise of 5,6,7,8-Tetrahydro-2-naphthaleneacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 5,6,7,8-tetrahydro-2-naphthaleneacetic acid, a synthetic intermediate, has emerged as a privileged structure in medicinal chemistry.[1][2] While the parent molecule itself is not extensively used therapeutically, its derivatives have been ingeniously modified to yield a diverse array of potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of these derivatives, with a focus on their roles as Retinoid X Receptor (RXR) agonists, microtubule targeting agents, anti-inflammatory agents, and modulators of dopamine and P2Y14 receptors.

Retinoid X Receptor (RXR) Agonism: A New Frontier in Cancer Therapy

A prominent class of derivatives based on the 5,6,7,8-tetrahydronaphthalene scaffold are potent agonists of the Retinoid X Receptor (RXR).[3] RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell differentiation, proliferation, and apoptosis.[4][5] Bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma (CTCL), is a well-known example of an RXR agonist derived from this structural class.[6][7] Research is actively focused on developing novel RXR agonists with improved selectivity and reduced side effects.[6][8]

Quantitative Data: In Vitro Efficacy of RXR Agonist Analogs

The following table summarizes the in vitro efficacy of Bexarotene and its analogs as RXR agonists. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to elicit 50% of the maximal response in cellular assays.

| Compound | Target | Assay | EC50 (nM) | Cell Line | Reference |

| Bexarotene | RXRα | RXR-RXR Mammalian-2-Hybrid | 33 | HCT-116 | |

| Bexarotene | RXRβ | RXR-RXR Mammalian-2-Hybrid | 24 | HCT-116 | |

| Bexarotene | RXRγ | RXR-RXR Mammalian-2-Hybrid | 25 | HCT-116 | |

| Analogs | RXR | RXRE-controlled transcriptional system | Varies | KMT2A-MLLT3 leukemia cells | [6] |

Experimental Protocol: RXR-RXR Mammalian-2-Hybrid (M2H) Assay

This assay quantifies the ligand-dependent homodimerization of RXR, a critical step in its signaling cascade.[9]

1. Cell Culture and Transfection:

-

Human colon cancer cells (HCT-116) are cultured in appropriate media.[9]

-

Cells are co-transfected with two plasmids:[9]

-

A luciferase reporter plasmid under the control of a GAL4 upstream activating sequence is also co-transfected.

2. Compound Treatment:

-

Transfected cells are treated with varying concentrations of the test compounds (e.g., Bexarotene and its analogs).

3. Luciferase Assay:

-

After an incubation period, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer. The signal is proportional to the extent of RXR-RXR interaction.[9]

4. Data Analysis:

-

The fold activation is calculated relative to a vehicle control.[9]

-

EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Signaling Pathway: RXR Homodimerization and Gene Transcription

Caption: Simplified signaling pathway of Retinoid X Receptor (RXR) activation.

Microtubule Targeting Agents: A Strategy Against Cancer Cell Proliferation

Another significant class of derivatives, based on the 5,6,7,8-tetrahydro-benzo[10][11]thieno[2,3- d]pyrimidine scaffold, exhibits potent microtubule depolymerizing activity.[3] These compounds disrupt the formation of the mitotic spindle, a crucial structure for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Data: Antiproliferative Activity of Microtubule Targeting Agents

The following table presents the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell proliferation.

| Compound | Target/Mechanism | Cell Line | IC50 (nM) | Reference |

| Compound 4 | Microtubule Depolymerization | MDA-MB-435 | 9.0 | [3] |

| Compound 5 | Microtubule Depolymerization | MDA-MB-435 | < 40 | [3] |

| Compound 7 | Microtubule Depolymerization | MDA-MB-435 | < 40 | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is fundamental for identifying and characterizing microtubule-targeting agents.[12] It monitors the assembly of purified tubulin into microtubules, which can be measured by changes in light scattering (turbidity).[12][13]

1. Reagents and Preparation:

-

Purified tubulin protein.

-

Polymerization buffer (e.g., PEM buffer containing GTP).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure (Turbidimetric Method):

-

Tubulin is incubated in the polymerization buffer at 37°C in a temperature-controlled spectrophotometer.

-

The polymerization reaction is initiated by the addition of GTP.

-

The change in absorbance (turbidity) at 340 nm is monitored over time.

-

Test compounds are added to the reaction mixture to assess their effect on polymerization.

3. Data Analysis:

-

The concentration of the compound that inhibits microtubule polymerization by 50% (IC50) is determined.[3]

Signaling Pathway: Disruption of Microtubule Dynamics in Cancer

Caption: Mechanism of action of microtubule targeting agents.

Anti-Inflammatory Potential: Modulating Key Signaling Pathways

Derivatives of 5,6,7,8-tetrahydro-2-naphthoic acid have also been investigated for their anti-inflammatory properties.[1] Naphthalene derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[1]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

1. Cell Culture and Treatment:

-

Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM.[1]

-

Cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds for 1 hour.[1]

2. Stimulation:

-

Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[1]

3. Measurement of Nitrite:

-

The cell culture supernatant is collected.[1]

-

The supernatant is mixed with Griess Reagent.[1]

-

The absorbance is measured at approximately 540 nm. The nitrite concentration, an indicator of NO production, is determined from a standard curve.[1]

Signaling Pathway: Inhibition of Inflammatory Pathways

Caption: Modulation of NF-κB and MAPK signaling by derivatives.

Dopamine Receptor Modulation: Targeting Neurological Disorders

Iodinated 2-aminotetralin derivatives, which are structurally related to the this compound core, have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, making them important therapeutic targets.[2]

Quantitative Data: Dopamine Receptor Binding Affinity

The following table shows the inhibitory constant (Ki) values, which represent the affinity of the compounds for the dopamine receptors.

| Compound | Receptor | Ki (nM) |

| Iodinated 2-aminotetralin Derivatives | D2, D3 | Varies |

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled compounds to a specific receptor.[2]

1. Membrane Preparation:

-

Membranes from cells expressing the dopamine receptor of interest are prepared.

2. Competitive Binding:

-

The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound.

3. Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[1]

4. Data Analysis:

-

The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.[1]

Signaling Pathway: Dopamine D2/D3 Receptor Signaling

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

P2Y14 Receptor Antagonism: A Novel Anti-Inflammatory Approach

Analogs based on a 2-naphthoic acid scaffold have been developed as potent and selective antagonists of the P2Y14 receptor.[1][14][15] This receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents for a range of inflammatory diseases.[14][16]

Quantitative Data: P2Y14 Receptor Antagonist Affinity

The following table presents the binding affinity (Ki) of a key derivative.

| Compound | Target | Ki (pM) | Reference |

| PPTN (a 2-naphthoic acid derivative) | P2Y14 Receptor | 434 | [14] |

Experimental Protocol: P2Y14 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.[14]

1. Cell Culture:

-

C6 glioma cells stably expressing the P2Y14 receptor are used.[14]

2. Assay Procedure:

-

Cells are pre-incubated with the antagonist (e.g., PPTN) at various concentrations.

-

The cells are then stimulated with a P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin (an adenylyl cyclase activator).

-

The intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit.

3. Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The KB (equilibrium dissociation constant for an antagonist) is determined using Schild analysis.[14]

Logical Relationship: Drug Development Workflow

Caption: General workflow for therapeutic agent development.

Conclusion

The this compound scaffold has proven to be an exceptionally versatile template for the design of novel therapeutic agents. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing a wide range of diseases, from cancer to inflammatory and neurological disorders. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 6. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Emerging role of microtubule-associated proteins on cancer metastasis [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydro-2-naphthaleneacetic Acid via Ethyl Ester Hydrolysis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydro-2-naphthaleneacetic acid from its corresponding ethyl ester, ethyl 5,6,7,8-tetrahydro-2-naphthaleneacetate. The primary method described is a robust and high-yielding saponification reaction. This protocol is intended for laboratory-scale synthesis and is applicable to research and development in medicinal chemistry and drug discovery, where this compound can serve as a key building block for various biologically active molecules. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its structure, featuring a partially saturated naphthalene core, is a common motif in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The synthesis of this acid from its ethyl ester is a fundamental transformation involving the hydrolysis of the ester functional group. The most common and efficient method for this conversion is saponification, which utilizes a base, typically sodium hydroxide, to yield the corresponding carboxylate salt, followed by acidification to produce the final carboxylic acid.

Reaction Scheme

The overall chemical transformation is depicted below:

Ethyl 5,6,7,8-tetrahydro-2-naphthaleneacetate + NaOH → Sodium 5,6,7,8-tetrahydro-2-naphthaleneacetate + Ethanol

Sodium 5,6,7,8-tetrahydro-2-naphthaleneacetate + HCl → This compound + NaCl

Experimental Protocol

This protocol is based on established laboratory procedures for the saponification of esters.[1]

Materials:

-

Ethyl 5,6,7,8-tetrahydro-2-naphthaleneacetate

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[2][3]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5,6,7,8-tetrahydro-2-naphthaleneacetate (1.0 eq) in tetrahydrofuran (THF).[2][3]

-

Saponification: To the stirred solution, add 1 N aqueous sodium hydroxide (NaOH) solution (excess).

-

Heating: Heat the reaction mixture to 60°C and maintain stirring for approximately 20 hours.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Initial Extraction: After cooling the reaction mixture to room temperature, dilute it with diethyl ether.[2][3] Transfer the mixture to a separatory funnel and extract twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2][3] The product will be in the aqueous layer as the sodium salt.

-

Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add 10% hydrochloric acid (HCl) to neutralize the solution to a pH of 3-5, which will precipitate the carboxylic acid.[2][3]

-

Workup - Final Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).[2][3] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) if necessary.[4]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 5,6,7,8-tetrahydro-2-naphthaleneacetate | C₁₄H₁₈O₂ | 218.29 |

| This compound | C₁₂H₁₄O₂ | 190.24 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 5.6 g of Ethyl Ester | [2][3] |

| Solvent | 70 mL of THF | [2][3] |

| Base | 80 mL of 1 N NaOH | [2][3] |

| Reaction Temp. | 60°C | [2][3] |

| Reaction Time | 20 hours | [2][3] |

| Expected Yield | 4.66 g (95%) | [2][3] |

Table 3: Characterization Data for this compound

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H) | [2][3] |

| ESI-MS (M+H⁺) | 177 | [2][3] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-